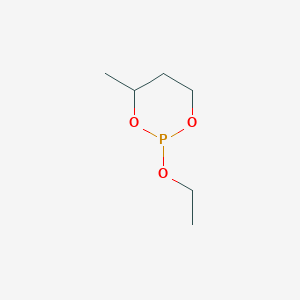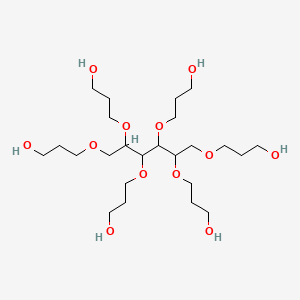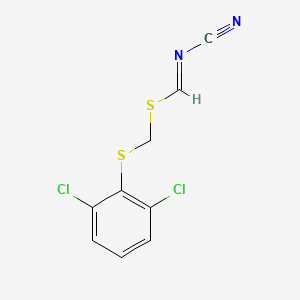
((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate: is an organic compound characterized by the presence of a dichlorophenyl group, a thioether linkage, and a cyanomethanimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate typically involves the reaction of 2,6-dichlorothiophenol with a suitable cyanomethanimidothioate precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethanimidothioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Substituted cyanomethanimidothioate derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials with unique properties, such as corrosion inhibitors or organic semiconductors.
Mécanisme D'action
The mechanism of action of ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Thiophene derivatives: These compounds share the thioether linkage and are known for their diverse biological activities.
Dichlorophenyl compounds: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness: ((2,6-Dichlorophenyl)thio)methyl (E)-N-cyanomethanimidothioate is unique due to the combination of its dichlorophenyl group and cyanomethanimidothioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H6Cl2N2S2 |
|---|---|
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
(2,6-dichlorophenyl)sulfanylmethyl N-cyanomethanimidothioate |
InChI |
InChI=1S/C9H6Cl2N2S2/c10-7-2-1-3-8(11)9(7)15-6-14-5-13-4-12/h1-3,5H,6H2 |
Clé InChI |
GTJJRTDGPQAXMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)SCSC=NC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


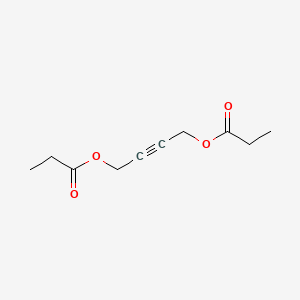
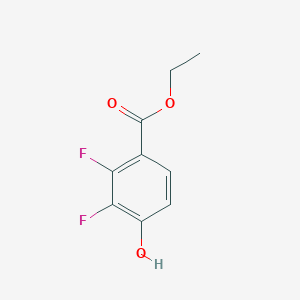
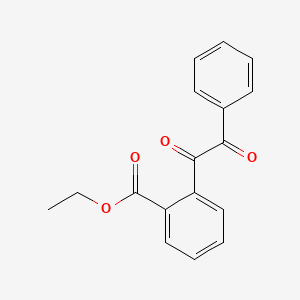
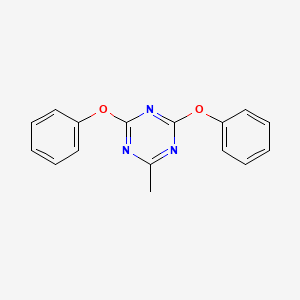
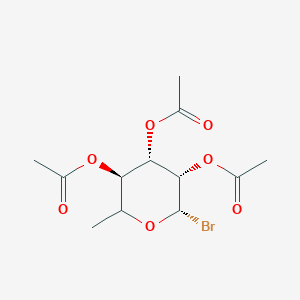
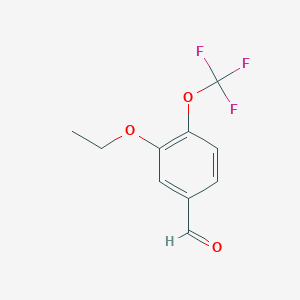
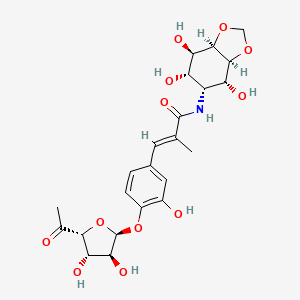
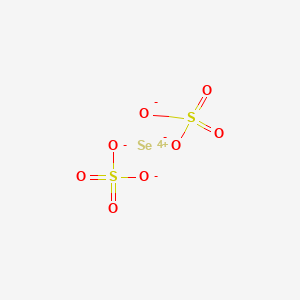
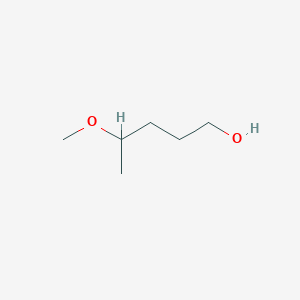
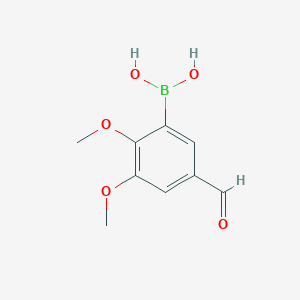
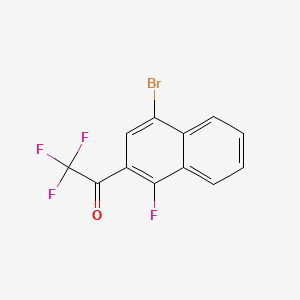
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
